molecular formula C20H22O4 B13024789 Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate CAS No. 1706441-19-1

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13024789
CAS No.: 1706441-19-1
M. Wt: 326.4 g/mol
InChI Key: CMCPYZJFUJNFAZ-UHFFFAOYSA-N
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Description

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C19H22O4. It is a derivative of benzoic acid and contains an allyl ester group, an ethoxy group, and a 2-methylbenzyl ether group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in the body, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((2-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl ester group instead of an allyl ester group.

    3-Ethoxy-4-((2-methylbenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Allyl 4-((2-methylbenzyl)oxy)benzoate: Similar structure but without the ethoxy group.

Uniqueness

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of both an allyl ester group and an ethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1706441-19-1

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

prop-2-enyl 3-ethoxy-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C20H22O4/c1-4-12-23-20(21)16-10-11-18(19(13-16)22-5-2)24-14-17-9-7-6-8-15(17)3/h4,6-11,13H,1,5,12,14H2,2-3H3

InChI Key

CMCPYZJFUJNFAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=CC=C2C

Origin of Product

United States

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